molecular formula C18H14FN3O2 B5521995 N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5521995
M. Wt: 323.3 g/mol
InChI Key: WGERCLFRXNUWEZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10700486 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Alzheimer's Disease Research

  • Serotonin Receptor Imaging : A study using a fluorine-18 labeled compound related to the chemical structure highlighted its potential application in neuropharmacology, particularly for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This application could provide valuable insights into the neurodegenerative processes associated with Alzheimer's disease and other cognitive impairments, offering a pathway for diagnosing and understanding psychiatric and neurodegenerative disorders (Kepe et al., 2006).

Anticancer Research

  • Met Kinase Inhibition : Another study described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, indicating potential applications in cancer treatment. The research focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which showed complete tumor stasis in a human gastric carcinoma xenograft model, demonstrating the compound's relevance in developing new anticancer therapies (Schroeder et al., 2009).

Histone Deacetylase Inhibition for Cancer Therapy

  • Histone Deacetylase Inhibition : The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were explored. This compound showed promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis, highlighting the potential application of similar compounds in cancer therapy (Zhou et al., 2008).

Orexin Receptor Mechanisms in Eating Disorders

  • Orexin Receptor Antagonism : Research on the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge eating model in rats suggests potential therapeutic applications for eating disorders. Compounds like SB-649868, acting as dual orexin receptor antagonists, showed selective reduction in binge eating behavior without affecting standard food intake, indicating a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-3-13(4-10-16)18(23)20-15-7-5-14(19)6-8-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERCLFRXNUWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.